

Application Notes and Protocols for the GC-MS Analysis of Cycloprate

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Compound of Interest

Compound Name: **Cycloprate**
Cat. No.: **B165974**

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Introduction

Cycloprate, an acaricide, requires sensitive and specific analytical methods for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of pesticide residues like **Cycloprate**, offering high chromatographic resolution and mass selectivity. These application notes provide a comprehensive overview and detailed protocols for the determination of **Cycloprate** using GC-MS and tandem mass spectrometry (GC-MS/MS).

Chemical Information

- IUPAC Name: hexadecyl cyclopropanecarboxylate[[1](#)]
- Molecular Formula: C₂₀H₃₈O₂[[1](#)]
- Molecular Weight: 310.5 g/mol [[1](#)]
- CAS Number: 54460-46-7[[1](#)]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of **Cycloprate**. This data is essential for method setup and validation.

Parameter	Value	Source
Retention Time (min)	14.89	[2]
Precursor Ion (m/z)	69.1	[2]
Product Ion 1 (m/z)	41.1	[2]
Collision Energy (V)	10	[2]
Product Ion 2 (m/z)	43.1	[2]
Collision Energy (V)	22	[2]
Limit of Detection (LOD) in Tea ($\mu\text{g/kg}$)	0.01 - 3.14	[2]
Limit of Quantification (LOQ) in Tea ($\mu\text{g/kg}$)	0.04 - 8.69	[2]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely used and effective method for the extraction of pesticide residues from a variety of food matrices.

a. Materials and Reagents:

- Homogenized sample (e.g., fruit, vegetable, or other solid matrix)
- Acetonitrile (ACN), pesticide residue grade
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

- Centrifuge capable of $\geq 4000 \times g$

- Vortex mixer

b. Extraction Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.

c. Dispersive SPE Cleanup:

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and C18.
- Vortex for 30 seconds.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

a. Instrumentation:

- Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
- Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.[\[2\]](#)

b. GC Conditions:

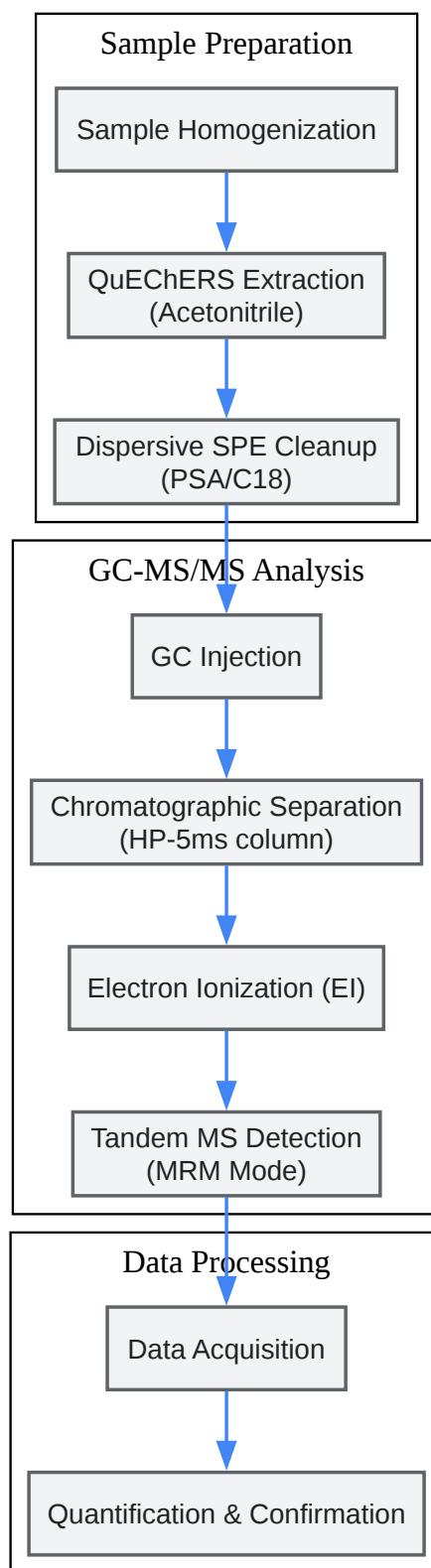
- Injector Temperature: 250 °C.[\[2\]](#)
- Injection Mode: Splitless
- Injection Volume: 1-2 μ L
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 2.0 mL/min).[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 min.[\[2\]](#)
 - Ramp 1: Increase to 150 °C at 25 °C/min, hold for 1 min.[\[2\]](#)
 - Ramp 2: Increase to 300 °C at 10 °C/min, hold for 5 min.[\[2\]](#)

c. MS/MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions for **Cycloprate**:
 - Precursor Ion: 69.1 m/z
 - Product Ion 1: 41.1 m/z (Collision Energy: 10 V)
 - Product Ion 2: 43.1 m/z (Collision Energy: 22 V)

Visualizations

Experimental Workflow for Cycloprate Analysis



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Caption: Workflow for the analysis of **Cyclopropane** by GC-MS/MS.

Logical Relationship of GC-MS Components



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Caption: Key components and their functions in a GC-MS system.

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References

- 1. Cycloprate | C₂₀H₃₈O₂ | CID 41093 - PubChem [pubchem.ncbi.nlm.nih.gov]
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